N-(2-chloro-5-iodophenyl)acetamide
Overview
Description
N-(2-chloro-5-iodophenyl)acetamide, also known as CI-I, is a chemical compound that has been widely used in scientific research for its unique properties. It is a halogenated derivative of acetanilide that has shown potential in various applications, including medicinal chemistry, organic synthesis, and material science. The purpose of
Scientific Research Applications
A study on the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, highlighted the importance of hydrogen bonds and other interactions in forming complex molecular sheets. This research aids in understanding the molecular arrangements and interactions of similar compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes was studied, providing insights into the metabolic pathways and potential risks associated with similar chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
The radiosynthesis of chloroacetanilide herbicides, including acetochlor which is structurally related to N-(2-chloro-5-iodophenyl)acetamide, was explored. This research is significant for studying the metabolism and mode of action of these compounds (Latli & Casida, 1995).
Another study focused on the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide, which is chemically related to the compound . This research provides insights into the molecular geometry and non-covalent interactions significant for similar compounds (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).
The inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides was studied, highlighting potential applications in understanding the bioactivity of similar compounds (Weisshaar & Böger, 1989).
A study on silylated derivatives of N-(2-hydroxyphenyl)acetamide, through synthesis and structural analysis, contributes to the understanding of chemical modifications and properties of related acetamides (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
properties
IUPAC Name |
N-(2-chloro-5-iodophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQJVKHEKBOGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-iodophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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